molecular formula C8H5F3O2 B1304900 Methyl 3,4,5-trifluorobenzoate CAS No. 773873-72-6

Methyl 3,4,5-trifluorobenzoate

Cat. No.: B1304900
CAS No.: 773873-72-6
M. Wt: 190.12 g/mol
InChI Key: NBBPHMUHCCIOJQ-UHFFFAOYSA-N
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Description

Methyl 3,4,5-trifluorobenzoate is an organic compound with the molecular formula C8H5F3O2. It is a colorless to light yellow liquid that is used in various chemical applications. The compound is known for its trifluoromethyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,4,5-trifluorobenzoate can be synthesized through the esterification of 3,4,5-trifluorobenzoic acid with methanol in the presence of a catalyst such as thionyl chloride. The reaction is typically carried out under ice-cooling conditions, followed by heating to 60°C for several hours. The product is then purified using silica gel column chromatography with a solvent mixture of ethyl acetate and hexane .

Industrial Production Methods: Industrial production methods for this compound involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,4,5-trifluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The trifluoromethyl group can be replaced by nucleophiles under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic substitution: Substituted benzoates with various nucleophiles.

    Reduction: 3,4,5-trifluorobenzyl alcohol.

    Oxidation: 3,4,5-trifluorobenzoic acid.

Scientific Research Applications

Methyl 3,4,5-trifluorobenzoate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex fluorinated compounds.

    Biology: In the study of enzyme interactions and metabolic pathways involving fluorinated substrates.

    Medicine: As a precursor for the development of pharmaceuticals with improved bioavailability and metabolic stability.

    Industry: In the production of agrochemicals, polymers, and specialty chemicals

Mechanism of Action

The mechanism of action of methyl 3,4,5-trifluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • Methyl 2,4,6-trifluorobenzoate
  • Methyl 3,5-difluorobenzoate
  • Methyl 4-fluorobenzoate

Comparison: Methyl 3,4,5-trifluorobenzoate is unique due to the presence of three fluorine atoms on the benzene ring, which significantly alters its chemical reactivity and physical properties compared to similar compounds with fewer fluorine atoms. This trifluoromethyl group enhances the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

methyl 3,4,5-trifluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBPHMUHCCIOJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382510
Record name methyl 3,4,5-trifluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773873-72-6
Record name methyl 3,4,5-trifluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,4,5-trifluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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